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Compound of Interest

Compound Name: PF-03814735

Cat. No.: B612103 Get Quote

Technical Support Center: PF-03814735 Oral
Bioavailability
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and drug development professionals working to optimize the

oral bioavailability of PF-03814735 in animal studies.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: We are observing low or inconsistent plasma exposure of PF-03814735 in our mouse

model after oral gavage. What are the potential causes and solutions?

A1: Low and variable oral exposure is a common challenge, often linked to the

physicochemical properties of the compound. PF-03814735, as a kinase inhibitor, may have

poor aqueous solubility, which is a primary barrier to absorption.

Troubleshooting Steps:

Verify Formulation Integrity: Ensure your formulation is homogenous and the compound is

fully solubilized or suspended. For suspension formulations, ensure consistent particle size

and prevent aggregation. The published formulation for PF-03814735 in xenograft studies is
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a solution in a Cremophor EL-based vehicle (12.5% Cremophor EL, 12.5% ethanol, 75%

saline).[1][2] If you are not using a similar solubilizing vehicle, this is a critical first step.

Assess Compound Solubility: PF-03814735's absorption may be limited by its dissolution

rate in the gastrointestinal (GI) tract. Compounds with low solubility are classified as

Biopharmaceutical Classification System (BCS) Class II or IV, making formulation crucial.[3]

[4]

Control for Experimental Variability:

Fasting Status: Ensure consistent fasting protocols for your animals. The presence of food

can significantly alter GI physiology and drug absorption.[5]

Gavage Technique: Improper gavage can lead to dosing errors or stress, affecting GI

motility. Ensure all technicians are proficient in the technique.

Animal Health: Use healthy, age- and weight-matched animals for your studies.

Q2: Our initial formulation of PF-03814735 in a simple aqueous vehicle is not performing well.

What formulation strategies can we explore to enhance its oral bioavailability?

A2: For poorly soluble drugs, moving beyond simple aqueous vehicles is essential. Several

formulation strategies can enhance solubility and, consequently, absorption.[6][7][8]

Recommended Strategies:

Lipid-Based Formulations: These are highly effective for poorly soluble compounds. A

common starting point is a Self-Emulsifying Drug Delivery System (SEDDS).[7][9] These

isotropic mixtures of oils, surfactants, and cosolvents form a fine oil-in-water emulsion upon

gentle agitation in aqueous media, such as the GI fluids.

Solid Dispersions: Dispersing PF-03814735 in a hydrophilic polymer matrix at a molecular

level can create an amorphous solid dispersion.[6][10] This amorphous form has higher

energy and better solubility than the crystalline form.[9]

Particle Size Reduction: Reducing the particle size of the drug substance increases the

surface area available for dissolution.[6][11] Techniques like micronization or nanosizing can
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significantly improve the dissolution rate.[6][11]

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can

encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced

aqueous solubility.[3]

Data Presentation: Formulation Approaches
The following table summarizes common formulation strategies used to improve the oral

bioavailability of poorly soluble compounds, which can be applied to PF-03814735.
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Formulation
Strategy

Mechanism of
Action

Key Excipients
Potential
Advantages

Lipid-Based (e.g.,

SEDDS)

Improves drug

solubilization in the GI

tract; forms fine

emulsions to increase

surface area for

absorption.[7][9]

Oils (e.g., Capryol 90),

Surfactants (e.g.,

Cremophor EL, Tween

80), Cosolvents (e.g.,

Transcutol, Ethanol).

[1][12]

Enhances solubility

and permeability; can

mitigate food effects.

Amorphous Solid

Dispersion

Converts the drug

from a stable

crystalline form to a

higher-energy, more

soluble amorphous

form.[9][10]

Polymers (e.g., PVP

K30, PEG 6000,

HPMC).[13]

Significantly increases

dissolution rate and

extent of absorption.

Nanosizing

Increases the surface-

area-to-volume ratio,

leading to a faster

dissolution rate

according to the

Noyes-Whitney

equation.[6]

Stabilizing surfactants

(e.g., Poloxamer 188).

[13]

Improved dissolution

velocity; suitable for

high-dose drugs.

Cyclodextrin

Complexation

The hydrophobic drug

molecule is

encapsulated within

the cyclodextrin's

lipophilic cavity,

forming a water-

soluble complex.[3]

Hydroxypropyl-β-

cyclodextrin (HPβCD),

Sulfobutyl-ether-β-

cyclodextrin

(SBEβCD).[12]

Increases apparent

drug solubility and

dissolution.

Experimental Protocols
Protocol 1: Preparation of a Cremophor-Based Formulation for PF-03814735

This protocol is based on the vehicle used in published preclinical studies.[1][2]
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Materials:

PF-03814735 active pharmaceutical ingredient (API)

Cremophor EL (or equivalent polyethoxylated castor oil)

Dehydrated Ethanol (200 proof)

Sterile 0.9% Saline Solution

Sterile glass vials and magnetic stir bar

Procedure:

1. Calculate the required amount of PF-03814735 for the desired final concentration (e.g., 2

mg/mL for a 20 mg/kg dose in a 10 mL/kg dosing volume).

2. Prepare the vehicle by mixing Cremophor EL and ethanol in a 1:1 ratio (v/v). For example,

to make 10 mL of final formulation, you will need 1.25 mL of Cremophor EL and 1.25 mL of

ethanol.

3. Add the calculated amount of PF-03814735 API to the Cremophor/ethanol mixture.

4. Vortex and/or stir with a magnetic stir bar until the API is fully dissolved. Gentle warming

(30-40°C) may be applied if necessary to aid dissolution.

5. Slowly add the 0.9% saline solution to the dissolved drug concentrate while stirring

continuously to bring the formulation to the final volume (e.g., add 7.5 mL of saline for a

final 10 mL volume). This results in a final vehicle composition of 12.5% Cremophor EL,

12.5% ethanol, and 75% saline.

6. Visually inspect the final solution to ensure it is clear and free of precipitation. This

formulation should be prepared fresh before each use.

Protocol 2: General Method for Preclinical Oral Bioavailability Assessment

This protocol outlines the key steps for conducting a pharmacokinetic study in rodents.[5][14]
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Animal Model: Select the appropriate species and strain (e.g., CD-1 mice, Sprague-Dawley

rats). Animals should be acclimatized and fasted overnight (with free access to water) before

dosing.[5]

Dosing:

Administer the PF-03814735 formulation via oral gavage at a consistent dosing volume

(e.g., 5 or 10 mL/kg).

For absolute bioavailability studies, an intravenous (IV) dose is also administered to a

separate group of animals.[14]

Blood Sampling:

Collect blood samples at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4,

8, and 24 hours post-dose).

Use an appropriate anticoagulant (e.g., EDTA or heparin).

Process blood to plasma via centrifugation and store frozen at -80°C until analysis.[15]

Bioanalysis:

Quantify the concentration of PF-03814735 in plasma samples using a validated

bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry

(LC-MS/MS).

Pharmacokinetic Analysis:

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration),

Tmax (time to Cmax), and AUC (Area Under the Curve) using non-compartmental analysis

software.

Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) *

100.[16]
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Caption: Workflow for addressing poor oral bioavailability.
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Troubleshooting Low Exposure
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Caption: Logical steps for troubleshooting low in vivo exposure.
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Aurora Kinase Signaling Pathway Inhibition

PF-03814735

Aurora A Kinase

Inhibits

Aurora B Kinase

Inhibits

Cell Cycle Arrest
(Polyploidy)

Centrosome Maturation
& Spindle Assembly

Histone H3 (Ser10)

Phosphorylates

Chromosome Segregation
& Cytokinesis

Click to download full resolution via product page

Caption: Simplified signaling pathway for PF-03814735.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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